Kanamycin acid sulfate

Vue d'ensemble

Description

Le sulfate de kanamycine est un antibiotique aminoglycoside dérivé de la bactérie Streptomyces kanamyceticus. Il est largement utilisé pour traiter une variété d'infections bactériennes, en particulier celles causées par les bactéries Gram-négatives. Le composé agit en inhibant la synthèse protéique dans les bactéries, ce qui en fait un outil crucial dans les milieux cliniques et de recherche .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sulfate de kanamycine est généralement produit par des procédés de fermentation impliquant Streptomyces kanamyceticus. La bactérie est cultivée dans un milieu riche en nutriments, où elle produit de la kanamycine. L'antibiotique est ensuite extrait et purifié par une série de procédés chimiques, notamment la précipitation et la cristallisation .

Méthodes de production industrielle : Dans les milieux industriels, la fermentation à grande échelle est employée. Le processus implique l'optimisation des conditions de croissance de Streptomyces kanamyceticus afin de maximiser le rendement. Après la fermentation, le bouillon est soumis à une filtration, et la kanamycine est isolée par extraction par solvant et chromatographie d'échange d'ions. Le produit final est obtenu en convertissant la kanamycine en sa forme sulfate, ce qui améliore sa solubilité et sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate de kanamycine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La kanamycine peut être oxydée pour former divers dérivés, qui peuvent avoir des activités biologiques différentes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la kanamycine, modifiant potentiellement ses propriétés antibiotiques.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Chlorures d'acyle, halogénures d'alkyle.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la kanamycine, qui sont souvent étudiés pour leur potentiel en tant que nouveaux antibiotiques avec des propriétés améliorées.

4. Applications de la recherche scientifique

Le sulfate de kanamycine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme antibiotique standard dans divers tests chimiques pour tester l'efficacité de nouveaux agents antimicrobiens.

Biologie : Employé en biologie moléculaire pour la sélection d'organismes génétiquement modifiés qui portent des gènes de résistance à la kanamycine.

Médecine : Utilisé pour traiter les infections bactériennes graves, en particulier celles résistantes à d'autres antibiotiques. Il est également utilisé en association pour le traitement de la tuberculose.

Industrie : Utilisé dans la production de cultures génétiquement modifiées, où il sert de marqueur de sélection pour les plantes qui ont été transformées avec succès avec les traits souhaités.

5. Mécanisme d'action

Le sulfate de kanamycine exerce ses effets en se liant à la sous-unité 30S du ribosome bactérien. Cette liaison interfère avec le complexe d'initiation de la synthèse protéique, provoquant une mauvaise lecture de l'ARNm et une terminaison prématurée de la synthèse protéique. Le résultat est la production de peptides non fonctionnels ou toxiques, conduisant à la mort des cellules bactériennes.

Cibles moléculaires et voies impliquées :

Cible principale : Sous-unité ribosomale 30S.

Voies impliquées : Inhibition de la synthèse protéique, induction du stress oxydatif et perturbation de l'intégrité membranaire.

Applications De Recherche Scientifique

Microbiological Applications

Antimicrobial Activity

Kanamycin acid sulfate is primarily used for its broad-spectrum antimicrobial properties. It is effective against a variety of pathogens, including:

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Gram-positive bacteria : Staphylococcus aureus and Streptococcus species.

- Mycoplasma : Effective in inhibiting mycoplasma contamination in cell cultures.

Table 1: Antimicrobial Spectrum of this compound

| Pathogen Type | Examples | Efficacy |

|---|---|---|

| Gram-negative Bacteria | E. coli, Klebsiella pneumoniae | High |

| Gram-positive Bacteria | Staphylococcus aureus | Moderate to High |

| Mycoplasma | Various species | High |

Cell Culture Applications

This compound is widely used in molecular biology as a selective agent for transformed cells. It allows researchers to isolate cells that have incorporated a kanamycin resistance gene, commonly used in genetic engineering.

Usage in Cell Culture

- Concentration : Typically used at concentrations ranging from 50 to 100 µg/mL.

- Applications : Selection of genetically modified organisms (GMOs) in plant and animal cell cultures.

Case Study: Genetic Transformation

In a study involving the transformation of E. coli with plasmids containing the neomycin phosphotransferase gene, kanamycin was employed as a selective agent. Only those bacteria that successfully integrated the plasmid were able to grow on kanamycin-containing media, demonstrating the efficacy of kanamycin in genetic selection processes .

Clinical Applications

This compound has been utilized in various clinical scenarios, particularly for treating infections caused by resistant bacterial strains.

Clinical Efficacy

A clinical trial assessed the effectiveness of kanamycin in treating aerobic vaginitis. The study found significant symptom reduction and bacterial load decrease in patients treated with kanamycin compared to those receiving alternative treatments .

Table 2: Clinical Applications of this compound

| Condition | Treatment Regimen | Outcome |

|---|---|---|

| Aerobic Vaginitis | 100 mg vaginal ovules for 6 days | Significant symptom reduction |

| Bacterial Infections | Intravenous or intramuscular administration | Effective against resistant strains |

Veterinary Medicine

In veterinary practices, this compound is used to treat infections in livestock, particularly those caused by Gram-negative bacteria.

Case Study: Treatment of Mastitis

A study evaluated the combination of kanamycin with cefalexin against major mastitis pathogens. The results indicated that this combination led to faster bacterial killing rates compared to either antibiotic alone, highlighting its potential for effective treatment strategies in veterinary medicine .

Research Applications

This compound serves as an essential tool in various research applications, including:

- Immunology : Used in developing immunoassays for detecting kanamycin-specific antibodies.

- Biotechnology : Employed as a marker for selecting genetically engineered plants containing resistance genes.

Mécanisme D'action

Kanamycin sulfate exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex of protein synthesis, causing misreading of mRNA and premature termination of protein synthesis. The result is the production of nonfunctional or toxic peptides, leading to bacterial cell death.

Molecular Targets and Pathways:

Primary Target: 30S ribosomal subunit.

Pathways Involved: Inhibition of protein synthesis, induction of oxidative stress, and disruption of membrane integrity.

Comparaison Avec Des Composés Similaires

Le sulfate de kanamycine fait partie de la classe des antibiotiques aminoglycosides, qui comprend d'autres composés tels que la gentamicine, la tobramycine et l'amikacine. Comparé à ces antibiotiques, le sulfate de kanamycine est unique en raison de son spectre d'activité spécifique et de sa néphrotoxicité relativement faible.

Composés similaires :

Gentamicine : Un autre aminoglycoside avec un spectre d'activité plus large mais une néphrotoxicité plus élevée.

Tobramycine : Similaire à la kanamycine mais plus efficace contre Pseudomonas aeruginosa.

Amikacine : Un dérivé de la kanamycine avec une activité accrue contre les souches bactériennes résistantes.

Le sulfate de kanamycine reste un antibiotique essentiel dans les milieux cliniques et de recherche en raison de son efficacité et de son profil de toxicité relativement faible.

Activité Biologique

Kanamycin acid sulfate, a derivative of kanamycin, is an aminoglycoside antibiotic primarily used to treat bacterial infections. Its biological activity is characterized by its mechanism of action, spectrum of activity, pharmacokinetics, and associated toxicities. This article delves into the detailed biological activity of this compound, supported by case studies and research findings.

Kanamycin exerts its antibacterial effects by binding to the 30S ribosomal subunit in bacteria, disrupting protein synthesis. This binding leads to misreading of mRNA and incorporation of incorrect amino acids into peptides, ultimately producing nonfunctional proteins . The compound is effective against a variety of Gram-negative and some Gram-positive bacteria.

Spectrum of Activity

This compound is indicated for the treatment of infections caused by several pathogens, including:

- Escherichia coli

- Proteus species

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

Its effectiveness has been demonstrated in various clinical settings, particularly for urinary tract infections and other systemic infections .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

- Absorption : Poor oral bioavailability due to its polycationic nature.

- Half-life : Approximately 2.5 hours.

- Distribution : Limited tissue penetration, primarily distributed in extracellular fluid.

- Elimination : Rapid renal clearance; significant nephrotoxicity has been associated with high doses .

Clinical Efficacy

A notable study evaluated the efficacy of a single parenteral dose of 2 grams of kanamycin sulfate in treating acute gonorrheal urethritis. The results showed a cure rate of 93% among treated subjects, with no significant side effects reported . This highlights kanamycin's potential as an effective treatment option in specific bacterial infections.

Microparticle Formulation

Research focused on developing kanamycin-loaded PLGA (poly(lactic-co-glycolic acid)) microparticles aimed at enhancing drug delivery and reducing nephrotoxicity. In vitro studies indicated sustained release over 10 days, while in vivo tests demonstrated improved pharmacokinetic profiles in Wistar rats compared to conventional formulations . This approach may help mitigate the adverse effects commonly associated with kanamycin.

Toxicity Profile

This compound is associated with several side effects:

- Ototoxicity : A common adverse effect leading to hearing impairment; incidence rates range from 3% to 10% .

- Nephrotoxicity : Significant renal damage has been observed, particularly at higher doses.

- Other Effects : Gastrointestinal disturbances (nausea, vomiting), neurologic symptoms (headaches), and metabolic issues (malabsorption syndrome) have also been reported .

Comparative Analysis

A comparison table summarizing key aspects of this compound's biological activity is provided below:

| Feature | This compound |

|---|---|

| Mechanism | Inhibits protein synthesis |

| Spectrum | Broad (Gram-negative & some Gram-positive) |

| Absorption | Poor (oral) |

| Half-life | ~2.5 hours |

| Nephrotoxicity | High risk |

| Ototoxicity | 3% - 10% incidence |

Propriétés

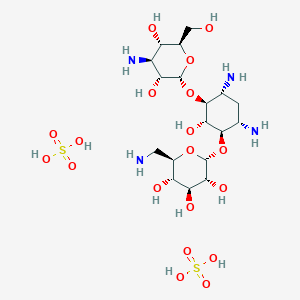

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGSFOGFJDDHP-KMCOLRRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N4O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94108-19-7, 94237-36-2 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1047524 | |

| Record name | Kanamycin A sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin disulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin A sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin A sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kanamycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin A sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANAMYCIN A SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.